2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione
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Overview
Description
2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione is a compound of interest in various fields of chemistry and pharmaceutical research. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an aminocyclohexyl group, which is a cyclohexane ring with an amino group attached. The unique structure of this compound makes it a valuable subject for synthetic and mechanistic studies.
Preparation Methods
The synthesis of 2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 4-aminocyclohexanone.
Formation of Thiazolidine Ring: The 4-aminocyclohexanone undergoes a condensation reaction with a thiocarbonyl compound to form the thiazolidine ring.
Cyclization: The intermediate product is then cyclized under acidic or basic conditions to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. For example, catalytic hydrogenation using palladium on carbon (Pd-C) or Raney nickel can be employed to achieve high purity and yield .
Chemical Reactions Analysis
2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazolidine ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione can be compared with other similar compounds, such as:
2-(4-Aminocyclohexyl)ethyl acetate: This compound has a similar aminocyclohexyl group but differs in the presence of an acetate group instead of the thiazolidine ring.
4-Aminocyclohexanol: This compound features an aminocyclohexyl group with a hydroxyl group instead of the thiazolidine ring.
2-(4-Aminophenyl)thiazolidine: This compound has a similar thiazolidine ring but differs in the presence of a phenyl group instead of the aminocyclohexyl group.
The uniqueness of this compound lies in its specific combination of the aminocyclohexyl group and the thiazolidine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclohexan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h8-9H,1-7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTHSCUBKVMHLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2CCC(CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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